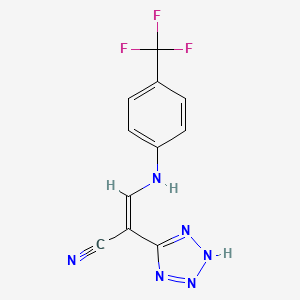
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C11H7F3N6 and its molecular weight is 280.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2H-2,3,4,5-tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H9F3N6
- Molecular Weight : 306.24 g/mol
- IUPAC Name : this compound
The presence of the tetraazole ring and the trifluoromethyl group suggests potential interactions with biological targets, particularly in microbial and cancerous cells.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl phenyl groups have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These studies reported:
- Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.
- A bactericidal effect observed in time-kill assays.
- Low toxicity to human cultured cells at effective doses .
Anticancer Properties
Emerging research suggests that compounds with similar moieties may exhibit anticancer effects. For example, certain tetraazole derivatives have been linked to:
- Induction of apoptosis in cancer cell lines.
- Inhibition of cell proliferation through cell cycle arrest mechanisms.
These effects are hypothesized to arise from the compound's ability to interfere with key signaling pathways involved in tumor growth and survival.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.
- Modulation of Gene Expression : The tetraazole moiety may influence gene expression related to stress responses in both microbial and cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated a series of trifluoromethyl-containing compounds against S. aureus. The results indicated that compounds with structural similarities to our target compound displayed significant antimicrobial activity with MIC values as low as 1 µg/mL .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment conducted on various human cancer cell lines, a related tetraazole derivative demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms and metabolic pathways utilized by the cancer cells .
Comparative Analysis Table
| Property/Activity | 2-(2H-Tetraazolyl)-3-((4-Trifluoromethyl)phenyl)amino)prop-2-enenitrile | Similar Compounds |
|---|---|---|
| MIC (µg/mL) | Potentially < 1 (against S. aureus) | < 1 - 10 |
| Cytotoxicity (IC50) | Not yet determined | 10 - 50 |
| Mechanism | Enzyme inhibition, membrane disruption | Similar mechanisms |
| Selectivity | High selectivity for cancer cells | Varies |
Propiedades
IUPAC Name |
(Z)-2-(2H-tetrazol-5-yl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15)10-17-19-20-18-10/h1-4,6,16H,(H,17,18,19,20)/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGDFRMLLJYDK-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC=C(C#N)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N/C=C(/C#N)\C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














